molecular formula C8H12O3S2 B14436985 4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione CAS No. 79552-43-5

4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione

Cat. No.: B14436985
CAS No.: 79552-43-5
M. Wt: 220.3 g/mol
InChI Key: ZDCXOUPYFWAPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is an organosulfur compound with a thiophene ring structure. This compound is characterized by the presence of a butylsulfanyl group attached to the thiophene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the reaction of thiophene derivatives with butylsulfanyl reagents under controlled conditions. One common method includes the use of thiophene-1,1-dioxide as a starting material, which undergoes nucleophilic substitution with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or aminated thiophene derivatives.

Scientific Research Applications

4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione involves its interaction with molecular targets through its sulfur-containing functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, the thiophene ring structure allows for π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butylsulfanyl)-2-methylthiophene
  • 3,4,5,6-tetra(tert-butylsulfanyl)phthalonitrile
  • 4-(Butylsulfanyl)-2,3-dihydrothiophene

Uniqueness

4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

79552-43-5

Molecular Formula

C8H12O3S2

Molecular Weight

220.3 g/mol

IUPAC Name

4-butylsulfanyl-1,1-dioxothiophen-3-one

InChI

InChI=1S/C8H12O3S2/c1-2-3-4-12-8-6-13(10,11)5-7(8)9/h6H,2-5H2,1H3

InChI Key

ZDCXOUPYFWAPPK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CS(=O)(=O)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.